3-Fluoro-4-(2-fluorophenoxy)benzonitrile
Overview
Description
3-Fluoro-4-(2-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7F2NO and a molecular weight of 231.2 g/mol . It is characterized by the presence of two fluorine atoms and a benzonitrile group, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromo-2-fluorobenzonitrile with 2-fluorophenol under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Fluoro-4-(2-fluorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo metal-mediated coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(2-fluorophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluorophenoxy)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Fluoro-4-(2-fluorophenoxy)benzonitrile can be compared with other similar compounds, such as:
4-Fluorobenzonitrile: A simpler compound with a single fluorine atom and a benzonitrile group.
2-Fluorophenol: A compound with a single fluorine atom and a phenol group.
4-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its dual fluorine atoms and the combination of phenoxy and benzonitrile groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNLPBLXHDMAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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